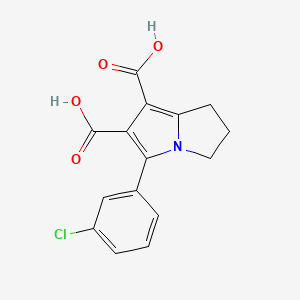

5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid is a useful research compound. Its molecular formula is C15H12ClNO4 and its molecular weight is 305.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photochemical Studies and Near-Infrared Applications

Research has demonstrated the synthesis and application of bacteriochlorins, which are closely related to pyrrolizine derivatives. These compounds are known for their strong absorption in the near-infrared spectral region, making them attractive for various photochemical studies. The development of new bacteriochlorins provides tunable access to the near-infrared region, which is crucial for applications in photodynamic therapy and solar energy conversion (Krayer et al., 2010).

Synthesis of Key Intermediates in Drug Development

An efficient method for synthesizing key intermediates related to pyrrolizine structures, such as 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, has been developed. This process is crucial for the production of licofelone, an anti-inflammatory drug, highlighting the importance of pyrrolizine derivatives in medicinal chemistry (Rádl et al., 2009).

Crystal Engineering and Supramolecular Assemblies

Studies on the crystal engineering of supramolecular assemblies involving pyrrolizine derivatives have been conducted. These research efforts aim to understand the formation of host-guest systems and molecular tapes, which have implications for the design of new materials with specific structural and functional properties (Arora & Pedireddi, 2003).

Antimicrobial and Antifungal Activities

Pyrrolizine derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies provide insights into the structural requirements for biological activity, leading to the development of new compounds with potential applications in combating microbial resistance (Barsoum & Nawar, 2003).

Anticancer and Anti-inflammatory Activities

Research has also explored the impact of various substituents on the anti-inflammatory and anticancer activities of pyrrolizine-5-carboxamides. These studies highlight the potential of pyrrolizine derivatives in the development of new therapeutic agents for treating cancer and inflammation (Gouda et al., 2018).

作用機序

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to pyrrolizine, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, which are structurally similar, are known to interact with their targets through electrophilic substitution due to excessive π-electrons delocalization . This interaction can result in changes at the molecular level, leading to various biological effects .

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid might also interact with similar biochemical pathways.

Result of Action

Indole derivatives, which are structurally similar, have been found to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a wide range of potential molecular and cellular effects.

特性

IUPAC Name |

3-(3-chlorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c16-9-4-1-3-8(7-9)13-12(15(20)21)11(14(18)19)10-5-2-6-17(10)13/h1,3-4,7H,2,5-6H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIHSKNOBAGNNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(N2C1)C3=CC(=CC=C3)Cl)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2824953.png)

![2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole](/img/structure/B2824954.png)

![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2824955.png)

![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2824959.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2824963.png)

![8-(2-aminophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824965.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2824969.png)